molecular formula C6H13FN2S B13081057 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea

3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea

Cat. No.: B13081057
M. Wt: 164.25 g/mol
InChI Key: SKLFFGQTJJCORC-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is a fluorinated thiourea derivative characterized by a 2-fluoroethyl substituent at the N3 position and an isopropyl group at the N1 position. Thioureas are sulfur-containing organic compounds with the general formula R₁R₂N–C(=S)–NR₃R₄.

Properties

Molecular Formula

C6H13FN2S

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-propan-2-ylthiourea

InChI

InChI=1S/C6H13FN2S/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

SKLFFGQTJJCORC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea typically involves the reaction of 2-fluoroethylamine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Sodium hydroxide, potassium cyanide, various amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Hydroxyethyl, cyanoethyl, aminoethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that thiourea derivatives, including 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea, have significant pharmacological potential. They are explored for:

  • Anticancer Activity : Studies show that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties : This compound has shown efficacy against several bacterial strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Effects : Thioureas are also being studied for their ability to modulate inflammatory responses, potentially leading to new therapeutic options for inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : The compound can undergo cyclization reactions to produce various heterocyclic compounds, which are essential in drug development and materials science .
  • Organocatalysis : Thiourea derivatives have been utilized as organocatalysts in asymmetric synthesis, enhancing reaction selectivity and efficiency .

Material Science

The incorporation of fluoroalkyl groups in thioureas enhances their physical properties, making them suitable for applications in:

  • Corrosion Inhibition : Research has highlighted the effectiveness of thiourea derivatives as corrosion inhibitors for metals, providing protective coatings in industrial applications .
  • Surfactants : The amphiphilic nature of thioureas allows them to function as nonionic surfactants in various formulations, including detergents and emulsifiers .

Case Studies

Several studies illustrate the diverse applications of this compound:

  • Anticancer Research : A study evaluated the efficacy of thiourea derivatives against pancreatic cancer cell lines, demonstrating significant cytotoxic effects with IC50 values below 10 µM. The research emphasized the role of the fluoroethyl group in enhancing biological activity .
  • Antimicrobial Activity Assessment : Another study focused on the synthesis and evaluation of thiourea derivatives against multidrug-resistant bacteria. The results indicated that compounds with a fluoroethyl substituent exhibited improved antibacterial properties compared to their non-fluorinated counterparts .
  • Corrosion Inhibition Study : A comprehensive analysis was conducted on the corrosion-inhibiting properties of thioureas in acidic environments. The findings revealed that the presence of the fluoroethyl group significantly enhanced protective capabilities against metal corrosion .

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Electronic Features

Thiourea derivatives exhibit diverse bioactivities and physicochemical properties depending on substituents. Below is a comparative analysis:

Compound Name Substituents (N1, N3) Key Structural Features Biological Activity/Applications References
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea N1: isopropyl; N3: 2-fluoroethyl Fluorine enhances electronegativity; branched alkyl improves lipophilicity Not explicitly reported (theoretical potential in drug design)
1-(3-Chloro-2-oxoazetidin-1-yl)-3-(phenothiazin-10-yl)ethylthiourea (7f) N1: azetidinone; N3: phenothiazine Chloro and nitro groups enhance antibacterial activity Antibacterial (Gram-positive S. aureus, MIC: 62.5 µg/ml)
1-(2-Chloro-5-nitrophenyl)-3-(pivaloyl)thiourea N1: pivaloyl; N3: chloronitrophenyl Intramolecular H-bonds, π-π stacking Pesticidal, fungicidal activities
1-(4-Fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea N1: indole-ethyl; N3: fluorophenyl Hydrogen bonding with Lys101, π-π interactions Anti-HIV-1 (EC₅₀: 5.45 µg/ml)
1-(5-Bromopyridin-2-yl)-3-(isoindoloquinoxalinyl)thiourea N1: bromopyridyl; N3: quinoxaline Planar heterocyclic systems No significant anti-HIV activity

Key Observations:

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 7f in ), similar to fluorophenyl derivatives in anti-HIV agents .
  • Lipophilicity: The isopropyl group likely increases membrane permeability relative to bulkier aromatic substituents (e.g., phenothiazine in ).
  • Conformational Flexibility: Unlike rigid planar systems (e.g., isoindoloquinoxaline in ), the target compound’s aliphatic chains may allow dynamic binding to biological targets.

Biological Activity

3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is a thiourea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory effects. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a thiourea functional group with a fluorinated ethyl substituent. This structural modification is hypothesized to enhance its biological activity through improved lipophilicity and interaction with biological targets.

Antitumor Activity

Research has highlighted the antitumor potential of thiourea derivatives. A study evaluating various thioureas demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HCT116 (colon), and A549 (lung) cells. The IC50 values for these compounds often ranged between 5 to 25 µM, indicating promising antitumor properties .

Table 1: Antitumor Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715
N-Naphthoyl Thiourea DerivativeHCT11610
Another Thiourea VariantA54920

Antimicrobial Activity

Thioureas have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Thioureas

CompoundBacteriaZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
Another Thiourea VariantEscherichia coli12

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiourea moiety interacts with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, thioureas have been shown to inhibit GSK-3β activity, a key regulator in cancer cell growth .

Case Studies

Several case studies have documented the efficacy of thioureas in preclinical settings:

  • Case Study on Antitumor Efficacy : A study reported that a series of thioureas, including derivatives similar to this compound, demonstrated enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics like doxorubicin. The study suggested that these compounds could be developed as novel anticancer agents with fewer side effects .
  • Case Study on Antimicrobial Properties : In another investigation, a related thiourea derivative was tested against multi-drug resistant bacterial strains. Results indicated that these compounds could serve as potential leads in the development of new antimicrobial agents .

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